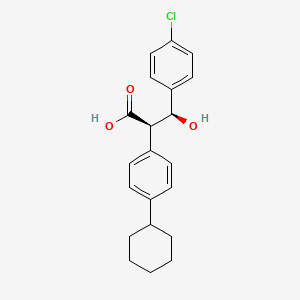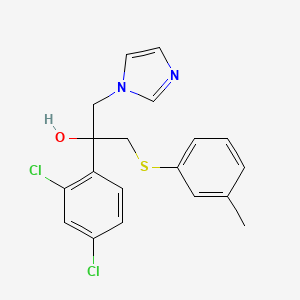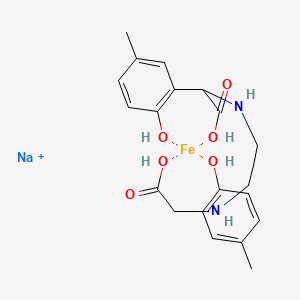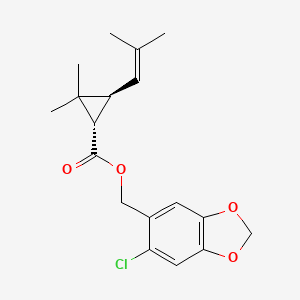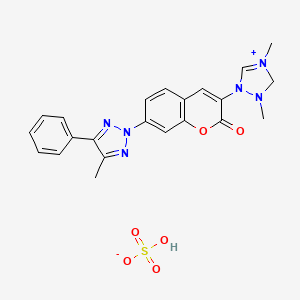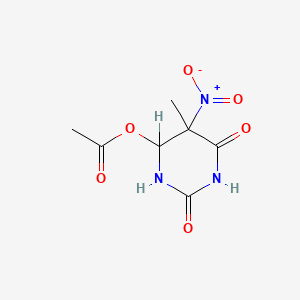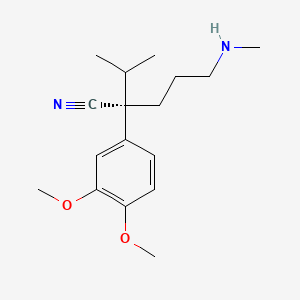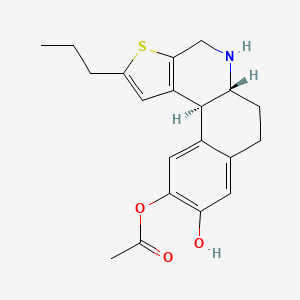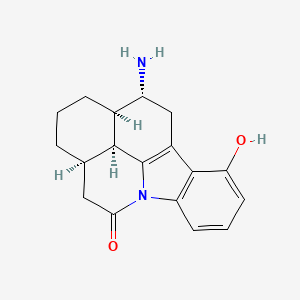
Isoscutellarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoscutellarin is a flavonoid compound, specifically a polyphenolic flavone with a characteristic C7-glucuronide substituent. It is widely distributed in nature, particularly in plants such as Scutellaria baicalensis and Calendula officinalis . This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoscutellarin can be synthesized through various chemical routes. One common method involves the extraction of scutellarin from natural sources, followed by its conversion to this compound through enzymatic or chemical processes. For instance, scutellarin can be hydrolyzed to its aglycone form by enterobacterial β-glucuronidases and subsequently converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plants such as Scutellaria baicalensis. The extracted scutellarin is then subjected to chemical or enzymatic processes to yield this compound. The process may include steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isoscutellarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Isoscutellarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of isoscutellarin involves multiple molecular targets and pathways. It exerts its effects through the modulation of inflammatory signaling pathways, cytokine expression, and inhibition of reactive oxygen species. For example, this compound has been shown to downregulate the c-Met/Akt/mTOR signaling pathway, leading to reduced protein expression of c-Met, p-Akt, and mTOR . Additionally, it inhibits the NF-κB pathway, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Isoscutellarin is similar to other flavonoids such as scutellarin, quercetin, and kaempferol. it is unique due to its specific C7-glucuronide substituent, which contributes to its distinct pharmacological profile. Similar compounds include:
Scutellarin: A closely related flavonoid with similar pharmacological activities.
Quercetin: A widely studied flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: Another flavonoid with notable anticancer and cardioprotective properties.
Eigenschaften
CAS-Nummer |
62023-92-1 |
|---|---|
Molekularformel |
C21H18O12 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1 |
InChI-Schlüssel |
HBLWMMBFOKSEKW-BHWDSYMASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


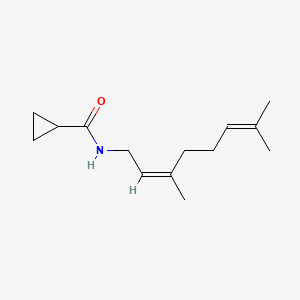
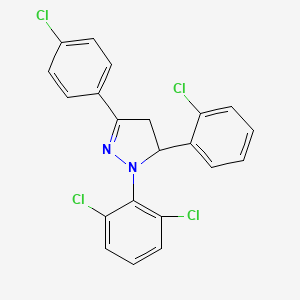
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
